1,2-Dinonylcyclopentane
Description
1,2-Dinonylcyclopentane is a cyclopentane derivative substituted with two nonyl groups at the 1 and 2 positions. Its molecular formula is $ C{23}H{44} $, and it is classified as a branched aliphatic hydrocarbon. This compound is typically studied for its physicochemical properties, such as viscosity, thermal stability, and solubility, which make it relevant in lubricant formulations, polymer processing, or specialty solvents.
Properties
CAS No. |
90052-35-0 |
|---|---|
Molecular Formula |
C23H46 |
Molecular Weight |
322.6 g/mol |
IUPAC Name |
1,2-di(nonyl)cyclopentane |
InChI |
InChI=1S/C23H46/c1-3-5-7-9-11-13-15-18-22-20-17-21-23(22)19-16-14-12-10-8-6-4-2/h22-23H,3-21H2,1-2H3 |
InChI Key |
CTPCQOPSDXWLML-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1CCCC1CCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-dinonylcyclopentane can be achieved through various methods. One common approach involves the alkylation of cyclopentane with nonyl halides in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions in an inert solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of 1,2-dinonylcyclopentane may involve catalytic hydrogenation of cyclopentadiene derivatives followed by alkylation with nonyl halides. This method ensures high yields and purity of the final product. The use of transition metal catalysts, such as palladium or nickel, can enhance the efficiency of the hydrogenation process .
Chemical Reactions Analysis
Types of Reactions
1,2-Dinonylcyclopentane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to yield fully saturated hydrocarbons.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Halogenated cyclopentane derivatives
Scientific Research Applications
1,2-Dinonylcyclopentane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound for studying cycloalkane reactions.
Biology: The compound can be used in the study of lipid membranes and their interactions with various biomolecules.
Medicine: Research into potential pharmaceutical applications, such as drug delivery systems, is ongoing.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 1,2-dinonylcyclopentane involves its interaction with molecular targets through hydrophobic interactions and van der Waals forces. These interactions can influence the behavior of lipid membranes and other hydrophobic environments in biological systems. The compound’s nonyl groups provide additional hydrophobicity, enhancing its ability to interact with lipid bilayers and other hydrophobic surfaces .
Comparison with Similar Compounds
Comparison with Similar Compounds
However, analogous cyclopentane derivatives are listed in the materials, allowing for indirect structural and functional comparisons:
Dimethylcyclopentane Derivatives
- cis-1,3-Dimethylcyclopentane (CAS 2532-58-3): A smaller cyclopentane derivative with methyl substituents. Unlike 1,2-Dinonylcyclopentane, its lower molecular weight ($ C7H{14} $) and shorter alkyl chains result in significantly reduced viscosity and boiling point. Such compounds are often used as solvents or intermediates in organic synthesis .
- Relevance to 1,2-Dinonylcyclopentane: The nonyl substituents in 1,2-Dinonylcyclopentane would confer higher hydrophobicity and thermal stability compared to methyl-substituted analogs.
1-Cyanocyclopentanecarboxylic Acid (CAS 540490-54-8)
- This compound features a cyclopentane ring with polar functional groups (cyano and carboxylic acid). Its molecular weight ($ 139.15 \, \text{g/mol} $) is far lower than that of 1,2-Dinonylcyclopentane, and its reactivity is dominated by the electron-withdrawing cyano group and acidic proton .
- Key Difference: 1,2-Dinonylcyclopentane lacks polar functional groups, making it chemically inert under standard conditions, whereas 1-Cyanocyclopentanecarboxylic Acid is reactive and likely used in pharmaceutical or polymer synthesis.
Dimethyldisulfide (CAS 624-92-0)
- Its applications relate to its sulfidic properties (e.g., vulcanization, flavoring agents) .
- Divergent Utility: Unlike sulfur-based compounds, 1,2-Dinonylcyclopentane’s utility would stem from its hydrocarbon backbone and alkyl chain effects.
Data Table: Structural and Functional Comparison
Research Findings and Limitations
- Gaps in Evidence: The provided materials lack explicit data on 1,2-Dinonylcyclopentane, necessitating reliance on structural analogs for comparison.
- Functional Insights: Long-chain alkyl groups in 1,2-Dinonylcyclopentane likely enhance lubricity and oxidative stability compared to smaller cyclopentane derivatives. However, its lack of polar groups limits compatibility with hydrophilic systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
